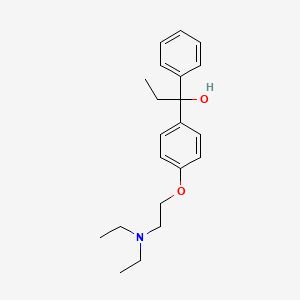
4-Diethylaminoethoxy-alpha-ethylbenzhydrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diethylaminoethoxy-alpha-ethylbenzhydrol is a complex organic compound with a unique structure that includes an ethyl group, a phenyl group, and a diethylaminoethoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylaminoethoxy-alpha-ethylbenzhydrol typically involves multiple steps. One common method starts with the reaction of 4-nitrophthalonitrile with 2-(diethylamino)ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as in situ synthesis. This method allows for the inclusion of the compound in various materials, enhancing its stability and functionality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Diethylaminoethoxy-alpha-ethylbenzhydrol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
4-Diethylaminoethoxy-alpha-ethylbenzhydrol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Diethylaminoethoxy-alpha-ethylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, altering their activity and function. This interaction can lead to various physiological effects, including muscle relaxation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Diethylaminoethoxy-alpha-ethylbenzhydrol include:
3-β-[2-(Diethylamino)ethoxy]androst-5-en-17-one: Known for its role in cholesterol biosynthesis and intracellular trafficking.
2-[2-(Dimethylamino)ethoxy]ethanol: Used in surfactants and as a biocide.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56431-20-0 |
|---|---|
Molekularformel |
C21H29NO2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C21H29NO2/c1-4-21(23,18-10-8-7-9-11-18)19-12-14-20(15-13-19)24-17-16-22(5-2)6-3/h7-15,23H,4-6,16-17H2,1-3H3 |
InChI-Schlüssel |
STSAFCZWSFWXJC-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)OCCN(CC)CC)O |
Kanonische SMILES |
CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)OCCN(CC)CC)O |
Piktogramme |
Corrosive; Irritant |
Synonyme |
4-diethylaminoethoxy-alpha-ethylbenzhydrol RGH 6201 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


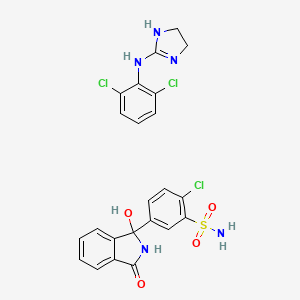

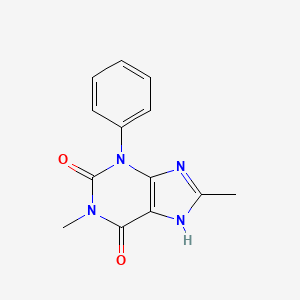
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R)-3-hydroxy-2-tetradecyloctadecanoyl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl (2R,3R)-3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1219269.png)
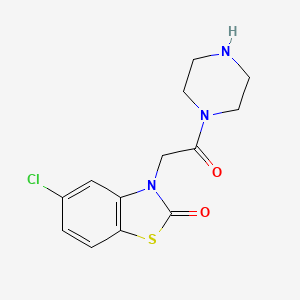
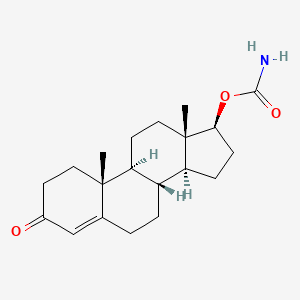
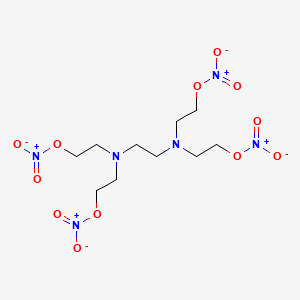
![{4-[(Iodoacetyl)oxy]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl](/img/structure/B1219273.png)
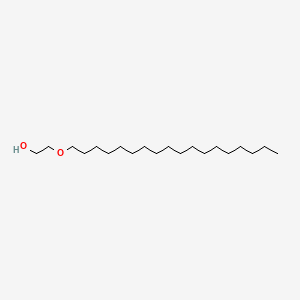
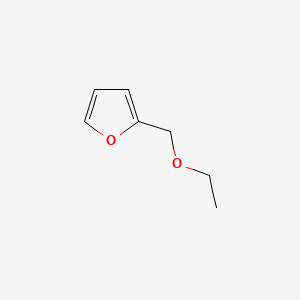
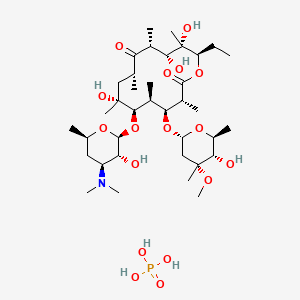
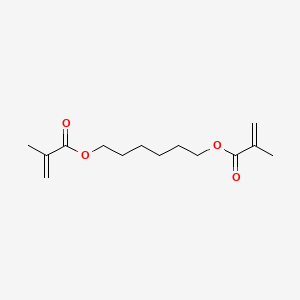
![N-[3-[2-(9H-Fluorene-9-ylmethoxycarbonyl)hydrazinocarbonyl]-4-methoxyphenyl]-2-oxoglycine](/img/structure/B1219284.png)

